2-Methyl-2-phenoxyoxane
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Overview
Description
2-Methyl-2-phenoxyoxane is an organic compound characterized by the presence of a phenoxy group attached to an oxane ring with a methyl substitution
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-phenoxyoxane can be achieved through several methods. One common approach involves the reaction of phenol with 2-methyl-2-chlorooxane under basic conditions. The reaction typically proceeds as follows:
Reactants: Phenol and 2-methyl-2-chlorooxane.
Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Procedure: The phenol is dissolved in a suitable solvent, and the base is added to deprotonate the phenol, forming the phenoxide ion. The 2-methyl-2-chlorooxane is then added slowly to the reaction mixture, and the reaction is allowed to proceed at an elevated temperature (e.g., 60-80°C) for several hours.
Product Isolation: The product is isolated by extraction and purification techniques such as distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-phenoxyoxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the oxane ring to a more saturated form.
Substitution: The phenoxy group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the phenoxy ring.
Scientific Research Applications
2-Methyl-2-phenoxyoxane has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-2-phenoxyoxane involves its interaction with specific molecular targets. The phenoxy group can engage in hydrogen bonding and π-π interactions with biological molecules, while the oxane ring provides structural stability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-2-phenoxyethanol: Similar structure but with an ethanol group instead of an oxane ring.
2-Methyl-2-phenoxypropane: Contains a propane group instead of an oxane ring.
2-Methyl-2-phenoxybutane: Features a butane group in place of the oxane ring.
Uniqueness
2-Methyl-2-phenoxyoxane is unique due to the presence of the oxane ring, which imparts distinct chemical and physical properties
Properties
CAS No. |
82391-00-2 |
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Molecular Formula |
C12H16O2 |
Molecular Weight |
192.25 g/mol |
IUPAC Name |
2-methyl-2-phenoxyoxane |
InChI |
InChI=1S/C12H16O2/c1-12(9-5-6-10-13-12)14-11-7-3-2-4-8-11/h2-4,7-8H,5-6,9-10H2,1H3 |
InChI Key |
OPKMZHGMVUYISD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCCO1)OC2=CC=CC=C2 |
Origin of Product |
United States |
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